molecular formula C13H7Br2N3O3 B3748964 N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

Cat. No. B3748964
M. Wt: 413.02 g/mol
InChI Key: DLKGJOUNPAEGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide, also known as DBFI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DBFI is a furohydrazide derivative of indole-2,3-dione, which is a privileged structure in drug discovery.

Mechanism of Action

The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in cell proliferation, inflammation, and oxidative stress. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It also inhibits the expression of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to scavenge free radicals and reduce oxidative stress, which could contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could explain its cytotoxic activity. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory activity. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, which could contribute to its antioxidant activity. Furthermore, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.

Advantages and Limitations for Lab Experiments

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic applications. However, its limitations include its relatively low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which could limit its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide. One potential direction is to further investigate its mechanism of action, which could provide insights into its therapeutic potential and identify new targets for drug discovery. Another direction is to optimize its pharmacokinetics and bioavailability, which could improve its efficacy and reduce its toxicity. Furthermore, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide could be used as a lead compound for the development of new derivatives with improved activity and selectivity. Overall, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has great potential for the development of new therapeutic agents in the fields of cancer, inflammation, and infectious diseases.

Scientific Research Applications

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has shown promising results in various scientific research applications. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. In addition, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide has demonstrated anti-inflammatory and antioxidant activities, which could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2N3O3/c14-6-4-7-10(8(15)5-6)16-13(20)11(7)17-18-12(19)9-2-1-3-21-9/h1-5,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKGJOUNPAEGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]furan-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
Reactant of Route 2
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
Reactant of Route 3
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
Reactant of Route 4
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-furohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.